molecular formula C11H12N2O2 B3352671 1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one CAS No. 503536-34-3

1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one

Cat. No. B3352671
CAS RN: 503536-34-3
M. Wt: 204.22 g/mol
InChI Key: VCQGLELKVZQGCM-UHFFFAOYSA-N
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Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and natural products . The compound you mentioned seems to be a derivative of indole, with additional functional groups attached to the indole ring.


Molecular Structure Analysis

The molecular structure of an indole derivative would be based on the indole ring, which is a fused ring structure containing a benzene ring and a pyrrole ring . Additional functional groups would be attached to this ring based on the specific compound.


Chemical Reactions Analysis

Indole and its derivatives are known to participate in a variety of chemical reactions . They are often used in the synthesis of complex heterocyclic scaffolds . The specific reactions that “1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one” would participate in would depend on the specific functional groups present in the molecule.

Mechanism of Action

The mechanism of action of an indole derivative would depend on its specific structure and the biological system it interacts with . Indole derivatives are known to exhibit a broad range of biological activities, including anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, and many others .

Safety and Hazards

The safety and hazards associated with an indole derivative would depend on its specific structure. Some indole derivatives are used as drugs and are generally safe under prescribed conditions, while others may be toxic or have other hazards associated with them .

Future Directions

The future directions for research on indole derivatives are vast, given their wide range of biological activities and their importance in medicinal chemistry . New methods of synthesis, novel derivatives, and new applications in medicine are all potential areas of future research.

properties

IUPAC Name

1-(6-amino-1-hydroxy-2-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-6-11(7(2)14)9-4-3-8(12)5-10(9)13(6)15/h3-5,15H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQGLELKVZQGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1O)C=C(C=C2)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10790006
Record name 1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10790006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

503536-34-3
Record name 1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10790006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 2
1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 3
1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 4
1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 5
1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(6-Amino-1-hydroxy-2-methyl-1H-indol-3-yl)ethan-1-one

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